Synthesis of 4,4'-Dihydroxyazobenzene from p-Aminophenol: A Technical Guide
Synthesis of 4,4'-Dihydroxyazobenzene from p-Aminophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,4'-Dihydroxyazobenzene from p-aminophenol. It includes a detailed reaction mechanism, a step-by-step experimental protocol, and a summary of the key quantitative data associated with the synthesis and characterization of the product.
Introduction
4,4'-Dihydroxyazobenzene is an organic compound characterized by two p-hydroxyphenyl groups linked by an azo bridge (-N=N-).[1] This molecule is of significant interest in various fields, including the development of dyes and pigments, as well as in materials science for its photoisomerization properties.[1] Furthermore, derivatives of azobenzene (B91143) are explored in medicinal chemistry for their potential biological activities. The synthesis of 4,4'-Dihydroxyazobenzene from p-aminophenol is a classic example of a diazotization reaction followed by an azo coupling, a fundamental transformation in organic chemistry.
Reaction Mechanism
The synthesis of 4,4'-Dihydroxyazobenzene from p-aminophenol proceeds in two key steps:
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Diazotization of p-Aminophenol: In the first step, the primary aromatic amine, p-aminophenol, is converted into a diazonium salt. This reaction is typically carried out in a cold, acidic solution with sodium nitrite (B80452). The acid reacts with sodium nitrite to form nitrous acid (HNO₂), which then reacts with the p-aminophenol to form the diazonium salt. The low temperature (0-5 °C) is crucial as diazonium salts are unstable and can decompose at higher temperatures.
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Azo Coupling: The resulting diazonium salt is a weak electrophile and readily reacts with an electron-rich aromatic compound, in this case, a second molecule of p-aminophenol acting as the coupling agent. This electrophilic aromatic substitution reaction forms the stable azo compound. The coupling reaction with phenols is typically carried out under mildly alkaline conditions to deprotonate the phenol (B47542) to the more strongly activating phenoxide ion.[2][3][4] The substitution usually occurs at the para position relative to the hydroxyl group.
Caption: Reaction mechanism for the synthesis of 4,4'-Dihydroxyazobenzene.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis and characterization of 4,4'-Dihydroxyazobenzene.
Table 1: Synthesis Parameters and Yield
| Parameter | Value | Reference |
| Starting Material | p-Aminophenol | |
| Product | 4,4'-Dihydroxyazobenzene | |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][5] |
| Molecular Weight | 214.22 g/mol | [1][5][6] |
| Reported Yield | 78.0% |
Table 2: Product Characterization Data
| Property | Value | Reference |
| Appearance | Amber to Brown to Dark green powder/crystal | [5] |
| Melting Point | 215 °C (with decomposition) | [1] |
| ¹H NMR (400 MHz, DMSO-d₆, ppm) | δ: 10.52 (s, OH), 7.70 (d, 4H, J = 8.8 Hz, ArH), 6.09 (d, 4H, J = 8.8 Hz, ArH) | |
| ¹³C NMR (100 MHz, DMSO-d₆, ppm) | δ: 160.20, 145.72, 124.67, 116.33 | |
| UV-Vis (λmax in Ethanol) | 360 nm | [1] |
| IR Spectroscopy | O-H stretch: ~3400-3500 cm⁻¹, N=N stretch: ~1400-1600 cm⁻¹ | [1] |
Experimental Protocol
This protocol is adapted from a literature procedure and outlines the synthesis of 4,4'-Dihydroxyazobenzene from p-aminophenol.
Materials:
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p-Aminophenol
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1 M Hydrochloric acid (HCl)
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Sodium nitrite (NaNO₂)
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Methanol (B129727) (CH₃OH)
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Phenol
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3 M Sodium hydroxide (B78521) (NaOH)
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Concentrated Hydrochloric acid
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Ethanol
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Deionized water
Equipment:
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Beakers
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Magnetic stirrer and stir bar
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Ice bath
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Graduated cylinders
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Buchner funnel and filter flask
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Apparatus for recrystallization
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pH meter or pH paper
Caption: Experimental workflow for the synthesis of 4,4'-Dihydroxyazobenzene.
Procedure:
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Diazotization:
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Dissolve 10.0 g (91.64 mmol) of p-aminophenol in 200 mL of 1 M HCl solution in a beaker.
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Cool the solution to 0 °C by placing the beaker in an ice bath.
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In a separate beaker, dissolve 9.34 g (109.8 mmol) of NaNO₂ in 150 mL of water.
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Slowly add the NaNO₂ solution to the cooled p-aminophenol solution with continuous stirring.
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To the resulting diazotized solution, add 200 mL of pre-cooled methanol.
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Continue stirring the mixture for 1 hour, maintaining the temperature at 0-5 °C.
-
-
Azo Coupling:
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In a separate beaker, dissolve 8.62 g (91.64 mmol) of phenol in 65 mL of 3 M aqueous sodium hydroxide.
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Add the phenol solution drop-wise to the diazotized solution with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.
-
-
Work-up and Purification:
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Remove the methanol from the reaction mixture by evaporation under reduced pressure.
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Acidify the remaining solution by adding concentrated HCl until the pH is less than 5.
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A precipitate of 4,4'-Dihydroxyazobenzene will form.
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Collect the precipitate by vacuum filtration using a Buchner funnel and wash it thoroughly with deionized water.
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Recrystallize the crude product from an ethanol/water mixture to obtain the purified 4,4'-Dihydroxyazobenzene.
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Dry the purified product in a vacuum oven.
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Safety Considerations
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p-Aminophenol is toxic and a skin irritant.
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Sodium nitrite is an oxidizing agent and is toxic if ingested.
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Concentrated acids and bases are corrosive.
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All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.
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Diazonium salts can be explosive in the solid state and should be kept in solution and at low temperatures.
This guide provides a detailed framework for the synthesis and characterization of 4,4'-Dihydroxyazobenzene. For further applications and modifications of this procedure, researchers are encouraged to consult the primary literature.
References
- 1. Buy 4,4'-Dihydroxyazobenzene | 2050-16-0 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. 4,4'-Dihydroxyazobenzene | CymitQuimica [cymitquimica.com]
- 6. 4,4'-Dihydroxyazobenzene | C12H10N2O2 | CID 101245 - PubChem [pubchem.ncbi.nlm.nih.gov]
